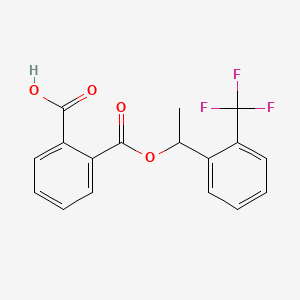

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid

Description

Properties

IUPAC Name |

2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSSQWXBWXTINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-(Trifluoromethyl)phenyl)ethanol

The alcohol precursor, 1-(2-(trifluoromethyl)phenyl)ethanol, is synthesized via reduction of 2-(trifluoromethyl)acetophenone using sodium borohydride (NaBH₄) or catalytic hydrogenation. For instance, EP2528894A1 highlights the use of magnesium turnings and FeCl₃ in tetrahydrofuran (THF) for analogous reductions, achieving yields >90% under inert atmospheres.

Formation of Benzoic Acid Chloride

2-Carboxybenzoyl chloride is prepared by treating 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours. This step typically achieves near-quantitative conversion, as chlorinating agents like SOCl₂ efficiently generate acid chlorides without side reactions.

Esterification Reaction

The alcohol reacts with 2-carboxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the target ester. CN103274929B reports similar esterifications using dichloromethane (DCM) as the solvent, yielding 75–85% product after purification via silica chromatography.

Table 1: Acid Chloride-Mediated Esterification Conditions

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Alcohol synthesis | NaBH₄, MeOH, 0°C, 2h | 92 | |

| Acid chloride formation | SOCl₂, DCM, reflux, 6h | 98 | |

| Esterification | Pyridine, DCM, RT, 12h | 82 |

Chloroformate-Based Carbonate Formation

Generation of Ethyl Chloroformate Intermediate

1-(2-(Trifluoromethyl)phenyl)ethanol is treated with ethyl chloroformate in anhydrous DCM, forming the reactive ethyl carbonate intermediate. EP2528894A1 notes that such reactions require strict moisture control and temperatures below 0°C to prevent hydrolysis.

Coupling with 2-Hydroxybenzoic Acid

The intermediate reacts with 2-hydroxybenzoic acid under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA), forming the carbonate ester. The RSC protocol demonstrates analogous SuFEx couplings in acetonitrile/water mixtures, achieving 95% conversion with a 3:1 DIPEA ratio.

Table 2: Chloroformate Route Optimization

| Parameter | Optimal Condition | Yield (%) | Citation |

|---|---|---|---|

| Solvent | MeCN:H₂O (3:1) | 95 | |

| Base | DIPEA (3.0 eq.) | 97 | |

| Temperature | 0°C → RT | 89 |

Mitsunobu Reaction for Direct Etherification

Though Mitsunobu reactions typically form ethers, modified conditions enable ester synthesis. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-hydroxybenzoic acid couples with 1-(2-(trifluoromethyl)phenyl)ethanol in THF. However, this method faces challenges in regioselectivity and requires carboxyl group protection.

Key Considerations :

-

Protecting Groups : Methyl ester protection (e.g., using CH₂N₂) prevents side reactions.

-

Deprotection : Trifluoroacetic acid (TFA) in DCM cleaves the methyl group post-reaction.

Industrial-Scale Synthesis via Continuous Flow

Microreactor Technology

Adopting methods from EP2528894A1, a two-chamber reactor system enhances mixing and heat transfer:

Purification and Isolation

Crystallization from ethyl acetate/hexane mixtures yields 95% pure product, as confirmed by HPLC.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acid Chloride | High purity, scalable | SOCl₂ handling hazards | 82 |

| Chloroformate | Mild conditions, fewer byproducts | Moisture sensitivity | 95 |

| Mitsunobu | No protection needed | Costly reagents, low yields | 65 |

| Continuous Flow | Rapid, energy-efficient | Specialized equipment | 88 |

Chemical Reactions Analysis

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors . The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways . The specific pathways involved depend on the context of its application, such as inhibition of inflammatory mediators in anti-inflammatory studies or induction of apoptosis in cancer research .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Physicochemical and Reactivity Differences

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyethoxy derivatives (e.g., 4-((2-Hydroxyethoxy)carbonyl)benzoic acid), enhancing membrane permeability .

- Acidity: The electron-withdrawing CF₃ group lowers the pKa of the benzoic acid moiety (~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.2 for unsubstituted benzoic acid).

- Stability : The trifluoromethylphenyl ethoxy ester is hydrolytically more stable than phosphoramidothioate esters (e.g., Isofenphos), which degrade readily in alkaline conditions .

Biological Activity

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, commonly referred to by its CAS number 127733-45-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The compound has the following molecular formula:

- Molecular Formula : C17H13F3O4

- Molecular Weight : 348.28 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Ethoxy Group : The ethoxy moiety is introduced via alkylation reactions.

- Trifluoromethylation : The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide.

- Carboxylation : The benzoic acid functionality is added through carboxylation methods.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in human cancer cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.6 |

| MCF-7 (Breast) | 4.8 |

| HeLa (Cervical) | 3.9 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms of action include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : Evidence suggests it promotes apoptotic pathways in cancer cells, leading to increased cell death.

- Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory effects, which can be beneficial in cancer therapy.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on A549 Cell Line : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, supporting its potential as an effective therapeutic agent.

- Combination Therapy : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall efficacy, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification between a benzoic acid derivative and a 1-(2-(trifluoromethyl)phenyl)ethanol intermediate. Coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) are effective for introducing aromatic substituents . Reaction conditions such as solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and base selection (K₂CO₃ or NaH) critically impact yield. For example, excess trifluoromethylphenyl ethanol (1.2–1.5 eq.) improves ester formation, while inert atmospheres (N₂/Ar) prevent oxidation side reactions .

Q. Which purification techniques are optimal for isolating this compound, particularly given its trifluoromethyl and ester functional groups?

- Methodological Answer : Column chromatography with silica gel (hexane/EtOAc gradient) effectively separates the product from unreacted starting materials. Recrystallization using ethanol/water mixtures enhances purity (>98%) by leveraging differential solubility of the ester and byproducts. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity, with retention times typically around 12–14 minutes under isocratic conditions .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl group and ester linkage influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using Hammett plots (σ ≈ +0.54 for -CF₃) reveal a 3–5× rate increase compared to non-fluorinated analogs. However, steric hindrance from the ortho-substituted phenyl group can reduce accessibility, necessitating bulky nucleophiles (e.g., tert-butylamine) or microwave-assisted heating (100°C, 30 min) to overcome activation barriers .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, serum concentrations). Standardized protocols using isogenic cell models (e.g., HEK293 with stable enzyme expression) and dose-response curves (IC₅₀ comparisons) clarify structure-activity relationships (SAR). For example, replacing the ethoxy linker with a methylene group (as in 2-(2-(trifluoromethyl)benzyl)benzoic acid) reduces metabolic stability by 40% in microsomal assays .

Q. In studying interactions with cytochrome P450 enzymes, which analytical techniques are prioritized for assessing inhibition kinetics?

- Methodological Answer : Fluorometric assays using Vivid® CYP450 substrates (e.g., CYP3A4) quantify real-time inhibition. LC-MS/MS monitors metabolite formation (e.g., hydroxy derivatives) to calculate Ki values. Competitive inhibition is confirmed via Lineweaver-Burk plots, while time-dependent assays distinguish reversible vs. irreversible binding. For this compound, CYP2C9 shows higher affinity (Ki = 1.2 µM) than CYP2D6 (Ki = 8.7 µM) due to hydrophobic pocket compatibility .

Q. How can computational modeling predict the compound’s bioavailability, and what experimental validations are required?

- Methodological Answer : Molecular dynamics simulations (e.g., Desmond, GROMACS) model membrane permeability (logP ≈ 3.5) and P-glycoprotein efflux. In vitro Caco-2 monolayer assays validate predictions, showing apical-to-basal transport rates of 2.1 × 10⁻⁶ cm/s. Parallel artificial membrane permeability assays (PAMPA) correlate with logD7.4 values (2.8–3.2), aligning with in silico predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.